2,7-Diphenyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
1157-17-1 |
|---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2,7-diphenyl-1H-indole |
InChI |
InChI=1S/C20H15N/c1-3-8-15(9-4-1)18-13-7-12-17-14-19(21-20(17)18)16-10-5-2-6-11-16/h1-14,21H |
InChI Key |
WMQAZXDFRMNFDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4 |
Synonyms |
2,7-Diphenyl-1H-indole |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Diphenyl 1h Indole and Analogous Diphenylindole Structures
Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis
The formation of the indole nucleus is achievable through numerous synthetic routes. Classical methods often involve acid-catalyzed condensation and rearrangement reactions, while contemporary approaches increasingly rely on the precision and efficiency of transition-metal catalysis and electrochemical methods to forge the requisite carbon-carbon and carbon-nitrogen bonds.
Fischer Indole Synthesis Variations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the oldest, most reliable, and widely used methods for constructing the indole ring. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com The versatility of the Fischer synthesis allows for the preparation of a wide array of indole derivatives. byjus.com
The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgtestbook.com The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. Subsequent protonation triggers a wikipedia.orgwikipedia.org-sigmatropic rearrangement, breaking the N-N bond and ultimately leading to the aromatic indole after elimination of ammonia. wikipedia.orgbyjus.com This method has been successfully used to prepare various substituted indoles, including 2,3-diphenyl-1H-indole. ontosight.ai
Modern variations have expanded the scope of the classical Fischer synthesis. The Buchwald modification, for instance, utilizes a palladium catalyst to effect the cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org Microwave-assisted Fischer indolisation has also gained attention as a convenient method that can be rapid, safe, and provide high yields of high-quality products. researchgate.net
| Variation | Key Reagents & Catalysts | Description | Reference |
|---|---|---|---|
| Classical Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone, Brønsted or Lewis Acid (e.g., HCl, ZnCl₂) | Acid-catalyzed thermal cyclization of an arylhydrazone to form the indole nucleus. | wikipedia.orgbyjus.com |
| Buchwald Modification | Aryl Bromide, Hydrazone, Palladium Catalyst | A palladium-catalyzed cross-coupling reaction to form the N-arylhydrazone intermediate in situ. | wikipedia.org |
| Microwave-Assisted Synthesis | Arylhydrazine, Ketone, Acid Catalyst, Microwave Irradiation | Accelerates the reaction, often leading to higher yields and purity compared to conventional heating. | researchgate.net |
Gold(I)-Catalyzed Intramolecular Cyclization Reactions
Gold(I) catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes. In the context of indole synthesis, gold(I) complexes effectively catalyze the intramolecular cyclization of suitably substituted aniline (B41778) derivatives. These reactions are valued for their mild conditions and high efficiency.
One common strategy involves the cyclization of N-(ortho-alkynylphenyl)imines or related substrates. The Lewis acidic gold(I) catalyst activates the alkyne moiety, rendering it susceptible to intramolecular nucleophilic attack by the nitrogen atom. This process can lead to the formation of various substituted indoles, including 2,3-diphenylindoles. researchgate.netacs.org For example, gold-catalyzed reactions of 2-(phenylethynyl)aniline with cyclohexanone (B45756) can exclusively yield 2-phenylindole (B188600) with high efficiency when using specific gold(I) catalysts. mdpi.com Another approach involves the reaction of anthranil (B1196931) derivatives with alkynes, which proceeds through an α-imino gold carbene intermediate to furnish 7-acylindoles. mdpi.com Gold catalysts have also been employed in the regioselective annulation of alkynyl thioethers with isoxazole-based nitrenoids to access sulfenylated indoles. nih.gov
| Substrate Type | Catalyst Example | Product Type | Reference |
|---|---|---|---|
| N-(o-Alkynylphenyl)imines | Gold(I) complexes | 3-(Furan-2-ylmethyl)-1H-indoles | acs.org |
| 2-(Phenylethynyl)aniline and Cyclohexanone | IPrAuOTf | 2-Phenylindole | mdpi.com |
| Anthranil Derivatives and Alkynes | Gold(I) complexes | 7-Acylindoles | mdpi.com |
| Alkynyl Thioethers and Isoxazoles | [IPrAu(CH₃CN)]SbF₆ | Sulfenylated Indoles | nih.gov |
Palladium-Catalyzed Annulation and Cyclization Protocols
Palladium catalysis offers a versatile and powerful platform for indole synthesis, enabling the construction of the heterocyclic ring through various cross-coupling and cyclization strategies. These methods often provide access to complex indole structures that are difficult to obtain via classical routes.
A prominent strategy involves a one-pot sequence of a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. For instance, 2-bromo-N-trifluoroacetylanilide can react with phenylacetylene (B144264) in the presence of a palladium catalyst, followed by further coupling and cyclization to yield 2,3-diphenyl-1H-indole. acs.org A similar approach has been developed for the synthesis of 2,5,7-trisubstituted indoles starting from 2-bromo-6-iodo-4-substituted anilines. This method allows for chemoselective Sonogashira coupling at the iodo-position, followed by a palladium-catalyzed endo-dig cyclization to form the indole ring. The remaining bromo-substituent at the 7-position can then be functionalized, for example, via a Suzuki-Miyaura coupling to install a phenyl group, yielding a 2,7-diphenylindole scaffold. lookchem.com
Palladium catalysts are also effective in mediating the reductive cyclization of β-nitrostyrenes to form indoles, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com Furthermore, palladium(II)-catalyzed oxidative Heck reactions facilitate the intramolecular alkenylation of indole derivatives, allowing for the construction of fused ring systems. beilstein-journals.org
| Reaction Type | Starting Materials | Catalyst System Example | Product Example | Reference |
|---|---|---|---|---|
| Sonogashira Coupling / Cyclization | 2-Bromo-N-trifluoroacetylanilide, Phenylacetylene | PdCl₂(PhCN)₂, X-Phos | 2,3-Diphenyl-1H-indole | acs.org |
| Chemoselective Sonogashira / Cyclization / Suzuki Coupling | 2-Bromo-6-iodo-4-methylaniline, Phenylacetylene, Phenylboronic acid | Pd₂(dba)₃, SPhos | 5-Methyl-2,7-diphenyl-1H-indole | lookchem.com |
| Reductive Cyclization | β-Nitrostyrenes, Phenyl formate (CO surrogate) | Pd(OAc)₂, 1,10-Phenanthroline | Substituted Indoles | mdpi.com |
| Intramolecular Oxidative Heck | N-Alkenyl-3(1H)-indoleacetic amides | PdCl₂(MeCN)₂, 1,4-Benzoquinone | Azepinoindoles | beilstein-journals.org |
Rhodium-Catalyzed C−H Annulation Cascades
Rhodium-catalyzed reactions, particularly those involving C−H activation, have become a cornerstone of modern synthetic chemistry for the efficient construction of heterocyclic systems. These methods often proceed with high atom economy and regioselectivity. The synthesis of indoles via rhodium-catalyzed annulation typically involves the reaction of an aniline derivative with an alkyne.
| Reaction Type | Starting Materials | Catalyst System Example | Key Feature | Reference |
|---|---|---|---|---|
| C-H Activation / Annulation | Aryl Hydrazine, Alkyne, Aldehyde | [Cp*RhCl₂]₂, AgSbF₆ | Hydrazone acts as an auto-formed and auto-cleavable directing group. | researchgate.net |
| C-H Activation / Cyclization | N-Aryl Nitrone, Alkyne | Rh(III) catalyst | Leads to the formation of trisubstituted indolines. | researchgate.net |
| Oxidative Annulation | Aniline and Alkyne Precursors | Rhodium catalyst | Used in modern adaptations of Friedel-Crafts pathways to form diphenylindoles. | evitachem.com |
Electrochemical Dehydrogenative Cyclization Strategies
Electrosynthesis represents a green and powerful alternative to conventional chemical methods, as it uses electrical current to drive redox reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. uni-mainz.dewikipedia.org In the context of indole synthesis, electrochemical dehydrogenative coupling offers a direct route to form C-C or C-N bonds.
This strategy is based on the anodic oxidation of suitable precursors. For example, the electrochemical oxidation of the 2,3-diphenylindole system itself has been studied, demonstrating that these molecules can undergo coupling reactions under electrochemical conditions. acs.org The general principle involves the generation of a radical cation intermediate at the anode, which can then couple with another molecule, followed by deprotonation to form a new bond. While specific examples for the de novo synthesis of the 2,7-diphenyl-1H-indole core via this method are less common, the electrochemical dehydrogenative C-H/N-H annulation of N-aryl enamines has been shown to produce substituted indoles, showcasing the potential of this approach for building the indole scaffold.
The advantages of electrosynthesis include mild reaction conditions, high functional group tolerance, and enhanced safety, making it an increasingly attractive methodology for complex molecule synthesis. uni-mainz.dewikipedia.org
Targeted Synthesis of Diphenylindole Scaffolds
The synthesis of specific diphenylindole isomers, such as this compound, requires regiocontrolled strategies that can precisely install the phenyl groups at the desired positions. Many of the contemporary methods described above have been adapted for this purpose.
One direct route to this compound involves the reaction of 1-phenyl-1,2-ethanediol (B126754) with 2-aminobiphenyl. evitachem.comchemicalbook.com Another powerful approach employs a multi-step sequence using palladium catalysis. For example, the synthesis of 5-methyl-2,7-diphenyl-1H-indole was achieved starting from 7-bromo-5-methyl-2-phenyl-1H-indole. lookchem.com This intermediate, itself prepared via a palladium-catalyzed cyclization, undergoes a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid in the presence of a palladium catalyst (such as Pd₂(dba)₃ with SPhos as a ligand) to install the second phenyl group at the C7 position in high yield. lookchem.com
The synthesis of 2,3-diphenyl-1H-indole has also been extensively studied. A one-pot, regiospecific method starts from 2-bromo-N-trifluoroacetylanilide, which undergoes a palladium-catalyzed Sonogashira coupling with phenylacetylene, followed by amidopalladation and reductive elimination to furnish the 2,3-diphenylindole core. acs.org The classical Fischer indole synthesis can also be employed, using an appropriate phenylhydrazone and ketone precursor. ontosight.ai Furthermore, gold(I)-catalyzed reactions have been reported for the synthesis of 2,3-diphenylindoles. researchgate.net
| Target Compound | Synthetic Method | Key Precursors | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| This compound | Condensation | 1-Phenyl-1,2-ethanediol, 2-Aminobiphenyl | - | evitachem.comchemicalbook.com |
| 5-Methyl-2,7-diphenyl-1H-indole | Suzuki-Miyaura Coupling | 7-Bromo-5-methyl-2-phenyl-1H-indole, Phenylboronic acid | Pd₂(dba)₃, SPhos | lookchem.com |
| 2,3-Diphenyl-1H-indole | Pd-catalyzed Annulation | 2-Bromo-N-trifluoroacetylanilide, Phenylacetylene | PdCl₂(PhCN)₂, X-Phos | acs.org |
| 2,3-Diphenyl-1H-indole | Fischer Indole Synthesis | Phenylhydrazine, Desoxybenzoin | Acid catalyst | ontosight.ai |
| 2,3-Diphenylindoles | Gold(I)-catalyzed Reaction | N-(o-Alkynylphenyl)imines | Gold(I) catalyst | researchgate.net |
| 2,3-Diphenylindole | Pd(II)-catalyzed Cyclization | 1,2-Diphenylvinyl azide | Pd(II) catalyst | researchgate.net |
Acid-Catalyzed Cyclization of Phenylhydrazine Derivatives with Diaryl Ketones
A foundational method for synthesizing indole rings is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the preparation of this compound, this would conceptually involve the reaction of (2-phenylphenyl)hydrazine with acetophenone (B1666503) in the presence of an acid catalyst. However, the direct application of the classical Fischer indole synthesis for 2,7-disubstituted indoles can be complicated by the formation of regioisomers, particularly the 2,5-disubstituted isomers.
To circumvent these challenges, alternative strategies have been developed. One effective approach is a one-pot, three-component reaction that couples a Buchwald-Hartwig amination with an acid-catalyzed cyclization. This methodology has proven successful for the synthesis of a range of 2,7-disubstituted indoles. For example, the reaction of 2-bromoaniline, a terminal alkyne, and an arylboronic acid can produce the desired 2,7-disubstituted indole in good yields. The selection of an appropriate acid catalyst, such as p-toluenesulfonic acid (PTSA), is critical for driving the cyclization and maximizing the yield of the final product.
Stereoselective Synthesis of Substituted Diphenylindoles
While this compound itself is achiral, the introduction of substituents at other positions on the indole ring or on the phenyl groups can generate chiral centers. The development of stereoselective synthetic methods is therefore crucial for accessing specific stereoisomers, which is often a requirement for applications in medicinal chemistry.
The principles of asymmetric catalysis are central to these efforts. Chiral catalysts and auxiliaries can be employed to control the stereochemical outcome of key bond-forming reactions. For instance, enantioselective versions of the Fischer indole synthesis and other cyclization strategies are active areas of research. Furthermore, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions to install the phenyl substituents represents a powerful approach to achieving stereoselectivity.
Selective Introduction of Phenyl Substituents at Indole Positions
The precise placement of phenyl groups at specific positions of the indole nucleus is a key synthetic challenge. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are indispensable tools for achieving this selectivity.
A common and effective strategy for the synthesis of this compound involves a double Suzuki cross-coupling reaction. This typically starts with a 2,7-dihalo-1H-indole precursor, such as 2,7-dibromo-1H-indole. This precursor is then reacted with phenylboronic acid in the presence of a palladium catalyst and a suitable base. The choice of the catalytic system is crucial for the success of the reaction. A widely used system employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and sodium carbonate (Na₂CO₃) as the base in a solvent mixture such as toluene, ethanol, and water. This method allows for the efficient and selective formation of the carbon-carbon bonds at the 2 and 7 positions of the indole ring.
By employing sequential cross-coupling reactions with different arylating agents, a diverse range of unsymmetrically substituted diphenylindoles can be prepared. This modular approach provides access to a vast chemical space of novel diphenylindole analogs.
Multicomponent Reaction Strategies for Complex Diphenylindole Systems
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products. This approach is particularly advantageous for the construction of intricate heterocyclic systems that incorporate the diphenylindole framework, as it often leads to higher atom economy and reduced synthetic steps.
One-Pot Condensation Approaches for Indole-Imidazole Hybrid Structures
The synthesis of hybrid molecules that contain both indole and imidazole (B134444) moieties is of significant interest due to the potential for synergistic biological activities. One-pot condensation reactions are well-suited for the assembly of such complex structures.
While a specific example detailing a one-pot synthesis of a this compound-imidazole hybrid is not prominently featured in the literature, the general principles of MCRs can be readily applied. For instance, a three-component reaction involving this compound-3-carbaldehyde, a primary amine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) could proceed through an α-amino nitrile intermediate, which could then be cyclized to form an imidazole ring.
Another powerful MCR is the four-component Ugi reaction, which brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide. By strategically choosing the starting materials, complex structures incorporating the this compound core can be constructed. For example, using this compound-3-carboxylic acid as the acidic component in a Ugi reaction could lead to the formation of a complex acyclic peptide-like structure, which could potentially undergo subsequent cyclization to yield novel heterocyclic systems.
Optimization and Scale-Up Considerations in this compound Synthesis
The successful transition of a synthetic route from the laboratory bench to a larger industrial scale requires meticulous optimization of reaction parameters and careful consideration of process safety, cost-effectiveness, and environmental impact.
Catalytic System Development and Ligand Effects
While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst development often focuses on the use of more sophisticated phosphine (B1218219) ligands. These ligands, such as the Buchwald-type biarylphosphine ligands, can be designed to be more electron-rich or sterically hindered, which can enhance the catalytic activity and stability of the palladium center. This can lead to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and shorter reaction times, both of which are critical for large-scale production.
The interplay between the ligand, base, and solvent system must be carefully optimized to achieve the desired outcome. For industrial applications, factors such as the cost and availability of the catalyst and ligands, as well as the ease of removing catalyst residues from the final product, become significant considerations.
Solvent System Selection and Reaction Temperature Profiling
The synthesis of diphenylindole structures is highly dependent on the chosen solvent system and the thermal conditions of the reaction. The solvent not only facilitates the dissolution of reactants but can also influence reaction pathways and rates. Similarly, temperature control is crucial, with many indole syntheses requiring elevated temperatures to proceed efficiently.
One specific method for synthesizing this compound involves the reaction of 1-phenyl-1,2-ethanediol with 2-aminobiphenyl. evitachem.com This process employs a solvent system of 1,4-dioxane (B91453) and is conducted at an elevated temperature of 110 °C for 14 hours to achieve a high yield of approximately 85%. evitachem.com The use of an inert atmosphere is also critical for the success of this regioselective synthesis. evitachem.com
For the synthesis of analogous 1-phenyl-1H-indoles, a cyclization reaction can be carried out using a mixture of trifluoroacetic acid and glacial acetic acid. impactfactor.org This reaction is performed under reflux conditions for about 5 hours. impactfactor.org In other syntheses, such as the palladium-catalyzed preparation of 2,3-diphenylindoles, solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and dioxane are utilized, with reaction temperatures typically held between 80 °C and 90 °C. nih.govresearchgate.net The choice of base and additives in conjunction with the solvent is also shown to significantly impact the yield. researchgate.net For instance, the combination of DMF and LiCl at 80 °C has been found to be effective. researchgate.net
Some indole syntheses require even higher temperatures. For example, certain cyclizations are conducted in ethylene (B1197577) glycol under reflux at temperatures ranging from 160 to 180 °C. bioline.org.br The classic Fischer indole synthesis, a versatile method for creating various indole derivatives, also generally requires elevated temperatures and the presence of an acid catalyst to drive the reaction. organic-chemistry.orgontosight.ai
Table 1: Solvent Systems and Reaction Temperatures for Diphenylindole Synthesis
| Indole Type | Solvent(s) | Reagents/Catalyst | Temperature (°C) | Duration | Reference |
|---|---|---|---|---|---|
| This compound | 1,4-Dioxane, Diethyl ether | Tetrafluoroboric acid, Ruthenium catalyst | 110 | 14 hours | evitachem.com |
| 1-Phenyl-1H-indoles | Glacial Acetic Acid | Trifluoroacetic acid | Reflux | 5 hours | impactfactor.org |
| 2,3-Diphenylindoles | DMF, DMSO, THF, Dioxane | Palladium catalyst, Na2CO3, LiCl | 80 - 90 | - | nih.govresearchgate.net |
| Indole Chalcone Derivatives | Ethylene Glycol | Piperidine | 160 - 180 | 3 - 4 hours | bioline.org.br |
| General Indole Synthesis | DMF | Methyl iodide | 80 | - | pharmaguideline.com |
Purification Methodologies for Enhanced Chemical Purity
Following synthesis, the crude product is often a mixture containing the desired indole, unreacted starting materials, by-products, and catalysts. Therefore, rigorous purification is essential to isolate the target compound with high chemical purity. Column chromatography and preparative high-performance liquid chromatography (HPLC) are two powerful and widely used techniques for this purpose.
Column Chromatography Techniques
Column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase. For diphenylindole derivatives, silica (B1680970) gel is a commonly used stationary phase, with the mobile phase, or eluent, being a carefully selected solvent or mixture of solvents.
The choice of eluent system is critical for achieving good separation. A common strategy involves using a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). By varying the ratio of these solvents, the polarity of the eluent can be fine-tuned to effectively separate the target compound from impurities.
For example, the purification of 4-halo-2-phenyl-1H-indole derivatives has been successfully achieved using silica gel column chromatography with a hexane/EtOAc mixture in a 7:1 ratio. rsc.org In other instances, different ratios such as 5:1 and 1:2 (EtOAc/Hex) have been employed for various indole structures. rsc.orgmdpi.com The purification of 2,5-diphenylindole is accomplished using hexane as the eluent with silica gel. arkat-usa.org For N,N'-dimers of 2,3-diphenylindole, preparative layer chromatography on silica gel has been used with solvent systems like petroleum ether-ethyl acetate (75:25) and benzene-ether (95:5). cdnsciencepub.com
Table 2: Column Chromatography Systems for Diphenylindole Purification
| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |
|---|---|---|---|
| 4-Chloro-2-phenyl-1H-indole | Silica Gel | Hexane/Ethyl Acetate (7:1) | rsc.org |
| 4-Halo-1H-indoles | Silica Gel | Hexane/Ethyl Acetate (5:1) | rsc.org |
| 1-Methoxymethoxyindole | SiO2 | Ethyl Acetate/Hexane (1:7) | researchgate.net |
| 2,5-Diphenylindole | Silica Gel | Hexane | arkat-usa.org |
| 2,3-Diphenylindole Dimer | Silica Gel (Prep. Layer) | Petroleum Ether/Ethyl Acetate (75:25) | cdnsciencepub.com |
| Polynuclear Indole Derivative | Silica Gel | Ethyl Acetate/Hexane (1:2) | mdpi.com |
Preparative High-Performance Liquid Chromatography
For achieving exceptionally high purity or for separating complex mixtures that are challenging to resolve by conventional column chromatography, preparative HPLC is the method of choice. This technique utilizes high pressure to pass the sample through a packed column with a smaller particle size, resulting in higher resolution and efficiency.
Reversed-phase HPLC is frequently used for the purification of indole derivatives. mdpi.comnih.gov In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of methanol (B129727) or acetonitrile (B52724) and water. mdpi.commdpi.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
The composition of the mobile phase is optimized to achieve the desired separation. For instance, various indole alkaloids have been purified using preparative HPLC with mobile phases consisting of methanol-water mixtures, such as 68:32, 70:30, and 72:28 (v/v). mdpi.com In some cases, an acid like acetic acid is added to the mobile phase to improve peak shape and resolution, particularly for basic compounds like indoles. mdpi.com The purification of an indole derivative named Microindoline 581 was accomplished through a combination of flash chromatography and preparative HPLC. nih.gov
Table 3: Preparative HPLC Conditions for Indole Derivative Purification
| Compound Type | Column Type | Mobile Phase (v/v) | Additive | Reference |
|---|---|---|---|---|
| Indole Alkaloids | Reversed-Phase | Methanol/H2O (68:32) | - | mdpi.com |
| Indole Alkaloids | Reversed-Phase | Methanol/H2O (70:30) | - | mdpi.com |
| Indole Alkaloids | Reversed-Phase | Methanol/H2O (72:28) | - | mdpi.com |
| Monoterpenoid Indole Alkaloids | YMC-Triart C18 | Methanol/Water | 0.1% Acetic Acid | mdpi.com |
| Microindoline 581 | Not specified | Not specified | Not specified | nih.gov |
Advanced Spectroscopic and Structural Characterization of 2,7 Diphenyl 1h Indole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. For a 2,7-diphenyl-1H-indole system, the spectrum can be divided into distinct regions: the indole (B1671886) N-H proton, the aromatic protons on the indole core, and the protons of the two phenyl substituents.
In the case of the analog 5-chloro-2,7-diphenyl-1H-indole , the ¹H NMR spectrum (recorded in CDCl₃) shows a characteristic broad singlet for the N-H proton at approximately δ 8.52 ppm. lookchem.com The protons of the two phenyl rings and the indole core appear in the aromatic region (δ 6.85-7.70 ppm). The protons on the C2 and C7 phenyl groups, along with the indole's H4 and H6 protons, create a complex multiplet pattern. lookchem.com The H3 proton of the indole ring typically appears as a distinct signal, in this case, a doublet at δ 6.85 ppm. lookchem.com
| Proton Assignment (for 5-chloro-2,7-diphenyl-1H-indole) | Chemical Shift (δ ppm) | Multiplicity | Reference |
| N-H | 8.52 | br s | lookchem.com |
| Aromatic H's (Phenyl & Indole core) | 7.70-7.24 | m | lookchem.com |
| H-3 | 6.85 | d | lookchem.com |
| Table 1: ¹H NMR spectral data for 5-chloro-2,7-diphenyl-1H-indole in CDCl₃. (br s = broad singlet, m = multiplet, d = doublet). |
The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum for 5-chloro-2,7-diphenyl-1H-indole reveals 16 distinct signals, corresponding to the different carbon environments in the molecule. lookchem.com The chemical shifts confirm the presence of the indole core and the two phenyl rings. Key signals include those for the carbon atoms where the phenyl groups are attached (C2 and C7) and the chlorinated carbon (C5). The remaining signals correspond to the other carbons of the indole and phenyl rings. lookchem.com For the unsubstituted this compound, a similar pattern would be expected, but without the signal corresponding to the carbon-chlorine bond and with shifts adjusted for the absence of the electron-withdrawing chloro group.
| Carbon Assignment (for 5-chloro-2,7-diphenyl-1H-indole) | Chemical Shift (δ ppm) | Reference |
| C-2, C-7, Phenyl C's, Indole Core C's | 139.5, 137.9, 133.1, 131.8, 130.7, 129.5, 129.1, 128.2, 128.2, 128.0, 126.6, 126.3, 125.4, 122.3, 119.1 | lookchem.com |
| C-3 | 100.0 | lookchem.com |
| Table 2: ¹³C NMR spectral data for 5-chloro-2,7-diphenyl-1H-indole in CDCl₃. |
While 1D NMR provides chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the indole ring (H4-H5, H5-H6) and within each of the phenyl rings, helping to trace the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum (e.g., H3 to C3, H4 to C4, etc.), confirming assignments.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of different bonds. The spectrum for 5-chloro-2,7-diphenyl-1H-indole shows several characteristic peaks. lookchem.com A prominent band around 3419 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. lookchem.com The region just above 3000 cm⁻¹ (e.g., 3060 cm⁻¹) corresponds to aromatic C-H stretching vibrations. lookchem.com Strong absorptions in the 1600-1450 cm⁻¹ range are due to C=C stretching vibrations within the aromatic rings. The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) provides further information about the substitution pattern of the aromatic rings. lookchem.com
| Vibrational Mode (for 5-chloro-2,7-diphenyl-1H-indole) | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3419 | lookchem.com |
| Aromatic C-H Stretch | 3060 | lookchem.com |
| Aromatic C=C Stretch | 1578 | lookchem.com |
| C-H Bending / Fingerprint Region | 876, 860, 761, 748 | lookchem.com |
| Table 3: Key FT-IR absorption bands for 5-chloro-2,7-diphenyl-1H-indole. |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For the related compound 5-chloro-2,7-diphenyl-1H-indole , the mass spectrum shows a molecular ion peak (M⁺) at m/z 303, which corresponds to the molecular formula C₂₀H₁₄ClN. lookchem.com For the parent compound, this compound (C₂₀H₁₅N), the exact mass would be approximately 269.12 g/mol . Due to the high stability of the fused aromatic ring system, the molecular ion peak is expected to be prominent and is often the base peak in the spectrum. Fragmentation would likely be minimal, possibly involving the loss of a hydrogen atom (M-1) or other small, stable neutral fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a synthesized compound. For this compound, which has a molecular formula of C₂₀H₁₅N, HRMS would be used to determine its exact mass. The analysis would compare the experimentally measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) to the theoretically calculated mass. A close match between the found and calculated values, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. For related diphenylindole isomers, HRMS data is typically reported as "HRMS (ESI) calcd. for C₂₀H₁₆N [M+H]⁺: 270.1277, found: 270.1279," demonstrating the precision of the technique. rsc.orgmdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization is a soft ionization technique that allows for the mass analysis of molecules with minimal fragmentation. pkusz.edu.cnnih.gov When analyzing this compound, ESI-MS would be expected to produce a mass spectrum dominated by the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (approx. 270.13 amu). This technique is essential for verifying the molecular weight of the intact molecule. mdpi.comnih.gov In some studies on substituted indoles, the formation of dimeric species like [2M+H]⁺ has also been observed under ESI conditions, which can provide insights into intermolecular interactions. nih.gov
Electronic Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound, typically measured in a solvent like cyclohexane (B81311) or dichloromethane, would be expected to show characteristic absorption bands in the ultraviolet region. researchgate.net These absorptions are generally attributed to π → π* transitions within the conjugated system formed by the indole nucleus and the two phenyl rings. asianpubs.orgmsu.edu For similar indole derivatives, these absorption maxima (λ_max) often appear between 250 and 350 nm. researchgate.net The precise wavelengths and molar absorptivity coefficients (ε) are sensitive to the substitution pattern and the solvent used.
Many indole derivatives are known to be fluorescent, and this technique would characterize the emissive properties of this compound. mdpi.com After excitation at a wavelength corresponding to an absorption band, the fluorescence spectrum would show an emission maximum (λ_em) at a longer wavelength than the absorption maximum. The difference between these maxima is the Stokes shift. Key parameters that would be determined include the fluorescence quantum yield (Φ_f), which measures the efficiency of the emission process, and the fluorescence lifetime (τ). acs.org These properties are crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs).
X-ray Diffraction (XRD) Analysis for Solid-State Structure
To definitively determine the three-dimensional structure of this compound in the solid state, Single Crystal X-ray Diffraction is the gold standard. brynmawr.edukfupm.edu.sa This technique requires growing a suitable single crystal of the compound. The analysis of the diffraction pattern provides precise data on bond lengths, bond angles, and torsion angles within the molecule. nih.gov It would reveal the relative orientations of the two phenyl rings with respect to the central indole core. Furthermore, XRD analysis elucidates the crystal packing, identifying intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking, which govern the supramolecular architecture. nih.gov The data obtained includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).
Theoretical and Computational Studies of 2,7 Diphenyl 1h Indole Systems
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Simulation of UV-Vis Absorption Spectra
No specific studies detailing the TD-DFT simulation of the UV-Vis absorption spectrum for 2,7-Diphenyl-1H-indole were found. Such a study would typically involve optimizing the ground state geometry of the molecule and then calculating the vertical excitation energies and oscillator strengths to predict the absorption maxima. Comparison with experimental spectra, if available, would be crucial for validating the computational methodology.
Characterization of Intramolecular Charge Transfer (ICT) Transitions
The characterization of intramolecular charge transfer (ICT) transitions in this compound has not been specifically reported. Investigating ICT would involve analyzing the nature of the electronic transitions, often by examining the molecular orbitals involved (e.g., HOMO and LUMO) and quantifying the charge displacement upon excitation. The presence of the two phenyl rings at the 2 and 7 positions of the indole (B1671886) core makes it a candidate for interesting ICT processes, but computational data is lacking.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
There is no available research on the use of molecular dynamics (MD) simulations to study the dynamic behavior of this compound. MD simulations could provide insights into the conformational flexibility of the phenyl rings, the interactions of the molecule with different solvent environments, and its aggregation behavior.
Quantum Chemical Characterization of Noncovalent Interactions
A quantum chemical characterization of the noncovalent interactions within and between molecules of this compound has not been published. Such a study would be valuable for understanding its crystal packing, self-assembly properties, and interactions with biological targets. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the electron density topology could be employed for this purpose.
Computational Mechanistic Investigations of this compound Transformations
Catalytic Cycle Analysis and Rate-Limiting Step Determination
No computational studies on the mechanisms of chemical transformations involving this compound, including its synthesis or subsequent reactions, were identified. A catalytic cycle analysis would involve mapping the potential energy surface of the reaction, identifying transition states and intermediates, and determining the rate-limiting step.
Transition State Characterization
The characterization of transition states is a cornerstone of computational chemistry, providing critical insights into the kinetics and mechanisms of chemical reactions. For reactions involving this compound systems, theoretical studies focus on identifying the geometry of the highest energy point along the reaction coordinate, known as the transition state (TS). This fleeting arrangement of atoms dictates the activation energy and, consequently, the rate of the reaction.
Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transition states. A key feature of a computationally located transition state is the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant, through the transition state, to the product.
While specific transition state analyses for reactions of this compound are not extensively documented in publicly available literature, we can infer the nature of such characterizations from studies on closely related indole systems. A pertinent example is the enzymatic Pictet-Spengler reaction, a fundamental process in the biosynthesis of numerous indole alkaloids. acs.orgnih.govwikipedia.org In this reaction, a β-arylethylamine, such as tryptamine, condenses with an aldehyde, followed by a ring closure to form a new heterocyclic ring. wikipedia.org
Computational studies on enzymes like Strictosidine Synthase, which catalyzes the Pictet-Spengler reaction, have detailed the entire reaction pathway, including the structures and energies of all intermediates and transition states. acs.org The mechanism typically begins with the formation of an iminium ion, followed by the crucial C-C bond-forming cyclization step. wikipedia.org It is this electrophilic attack of the iminium ion on the electron-rich C3 position of the indole ring that constitutes the rate-determining step in many cases.
The transition state for this cyclization step is characterized by the partial formation of the new C-C bond. DFT calculations provide precise geometric parameters for this TS, such as the distance between the reacting carbon atoms and the bond angles that are in the process of changing. Furthermore, the calculated energy of this transition state relative to the ground state of the reactants gives the activation energy barrier for the reaction.
For a hypothetical reaction involving this compound, such as an electrophilic substitution at the C3 position, a similar computational approach would be undertaken. The transition state would feature the incoming electrophile partially bonded to the C3 carbon, with the indole ring's aromaticity slightly disrupted. The phenyl groups at the C2 and C7 positions would influence the stability and geometry of this transition state through steric and electronic effects.
Below is an interactive data table illustrating the type of data generated from a DFT study on the transition state of a representative indole reaction, the Pictet-Spengler condensation catalyzed by Strictosidine Synthase. acs.org This serves as an example of the detailed findings that would be sought in a study of this compound.
Table 1: Representative Transition State Data for the Pictet-Spengler Reaction
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | 14.2 | The Gibbs free energy barrier for the concerted C-N bond formation and proton transfer step. acs.org |
| Imaginary Frequency | - | A single imaginary frequency confirms the structure as a true first-order saddle point (transition state). |
| Key Bond Distances | - | Distances of forming/breaking bonds in the transition state structure (e.g., C-N bond formation). acs.org |
Note: Specific values for imaginary frequency and key bond distances are highly dependent on the exact reaction and computational model and are presented here conceptually. The activation energy is from a study on Strictosidine Synthase. acs.org
The analysis of the transition state also extends to understanding selectivity in reactions. For instance, in the Pictet-Spengler reaction, the facial selectivity (leading to either S or R products) is determined by the relative energies of the two possible diastereomeric transition states. acs.org Computational studies can accurately predict which transition state is lower in energy, thereby explaining the observed stereochemistry of the product. acs.org
Chemical Reactivity and Derivatization Strategies for 2,7 Diphenyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.inresearchgate.net For the parent indole, the C3 position is the most reactive site, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate cation formed upon electrophilic attack at C3. bhu.ac.in While specific studies on 2,7-diphenyl-1H-indole are limited, the general principles of indole chemistry suggest that the C3 position remains a primary site for electrophilic attack, provided it is sterically accessible.
However, the presence of the phenyl group at C7 may influence the regioselectivity of electrophilic substitution on the benzene ring of the indole nucleus. In cases where the pyrrolic ring is deactivated, for instance through protonation of C3 in strongly acidic media, electrophilic attack may be directed to the carbocyclic ring, with C5 being a common site of substitution. wikipedia.org
A notable example of electrophilic substitution on a related indole is the Vilsmeier-Haack formylation, which typically occurs exclusively at the C3 position at room temperature. wikipedia.org For 2,3-disubstituted indoles, such as 2,3-diphenyl-1H-indole, electrophilic substitution can be directed to the N1 position, as seen in the Vilsmeier-Haack reaction to form 2,3-diphenyl-1H-indole-1-carbaldehyde.
Nucleophilic Attack Pathways and Regioselectivity
While the electron-rich nature of the indole ring makes it more prone to electrophilic attack, nucleophilic substitution reactions can occur, particularly when the indole nucleus is modified with electron-withdrawing groups. sci-hub.se For instance, the presence of a nitro group can activate the indole ring towards nucleophilic addition. sci-hub.se In the context of this compound, the introduction of a strong electron-withdrawing group would be a prerequisite for facilitating nucleophilic attack.
The regioselectivity of nucleophilic attack is dictated by the position of the electron-withdrawing group. For example, in 3-nitroindoles, nucleophilic addition often occurs at the C2 position. sci-hub.se Furthermore, the N-H proton of indole is acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles. wikipedia.org After the N-H proton, the proton at the C2 position is the next most acidic, and its removal via lithiation can generate a strong nucleophile at C2. wikipedia.org
C-H Activation and Functionalization at Distinct Indole Positions
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the derivatization of indoles, precluding the need for pre-functionalized starting materials. nih.gov
Regioselective Alkylation and Alkenylation Reactions
The regioselective alkylation and alkenylation of indoles can be achieved through various catalytic systems. While the C3 position is intrinsically nucleophilic and susceptible to reactions like Friedel-Crafts alkylation, directing groups are often employed to achieve functionalization at other positions. beilstein-journals.org
For instance, rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indole with alkenes and alkynes has been demonstrated to produce valuable polycyclic indole derivatives. nih.gov In these reactions, the NH group of the indole can act as a directing group, facilitating ortho-C-H activation on the C2-phenyl ring. nih.gov A plausible mechanism involves the coordination of the indole nitrogen to the rhodium catalyst, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. nih.gov
Acid-promoted C2-alkylation of unprotected indoles using unactivated alkenes has also been reported, offering a metal-free approach. frontiersin.org This method utilizes a catalytic amount of a strong acid, such as HI, to afford C2-branched alkylation products with excellent regioselectivity. frontiersin.org
| Catalyst/Promoter | Reactant | Position of Functionalization | Product Type | Reference |
| [Cp*RhCl₂]₂ / n-Bu₄NOAc | Alkenes/Alkynes | C-H on C2-phenyl ring | Annulated Indoles | nih.gov |
| HI (catalytic) | Unactivated Alkenes | C2 | Branched Alkylated Indoles | frontiersin.org |
| Iron(0) complexes | Styrene | C2 | Alkylated Indoles | acs.org |
| Cobalt complexes | Vinylsilane | C2 | Alkylated Indoles | beilstein-journals.org |
Directed C-H Bond Functionalization
The use of removable directing groups has significantly expanded the scope of C-H functionalization in indoles, allowing for precise control over regioselectivity. snnu.edu.cn These directing groups, often attached to the indole nitrogen, position a metal catalyst in proximity to a specific C-H bond, enabling its activation and subsequent functionalization.
Rhodium catalysts have been extensively used for directed C-H functionalization, including alkylation, arylation, and alkenylation. snnu.edu.cn For example, a pyrimidyl group attached to the indole nitrogen can direct rhodium-catalyzed C2-amination. researchgate.net Similarly, nickel-catalyzed C2-alkylation of indoles has been achieved using a quinolinyl-amido directing group. acs.org This strategy allows for the coupling of indoles with a variety of unactivated primary and secondary alkyl halides. acs.org
Post-Synthetic Modification and Diversification of this compound Derivatives
The functionalized derivatives of this compound can undergo further modifications to create a diverse library of compounds with potentially novel properties.
Halogenation Reactions (Iodination, Chlorination)
Halogenation is a fundamental transformation in organic synthesis, as the resulting halo-derivatives serve as versatile intermediates for cross-coupling reactions and other nucleophilic substitutions. chim.it
Electrophilic halogenation of indoles typically occurs at the electron-rich C3 position. core.ac.uk However, the regioselectivity can be influenced by the reaction conditions and the nature of the halogenating agent. For instance, N-chlorosuccinimide (NCS) can be used for the chlorination of indazoles, a related heterocyclic system. chim.it
For indoles, if the C3 position is blocked, halogenation may occur at other positions. The development of environmentally benign halogenation protocols, such as indole-catalyzed bromination in non-polar solvents, has been reported to be effective for a range of aromatic compounds, including those sensitive to oxidative side-reactions. rsc.org
| Halogenating Agent | Position of Halogenation (General Indole) | Reference |
| N-Bromosuccinimide (NBS) | C3 | core.ac.uk |
| N-Chlorosuccinimide (NCS) | C3 | chim.it |
| N-Iodosuccinimide (NIS) | C3 | mdpi.com |
Formylation and Acylation Reactions
The introduction of formyl and acyl groups onto the this compound scaffold is a key strategy for further functionalization. These reactions typically proceed via electrophilic substitution, with the C3 position being the most favored site due to the electron-donating nature of the indole nitrogen.
Formylation
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings like indoles. bhu.ac.in For this compound, this reaction is expected to yield this compound-3-carbaldehyde. The reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rroij.comambeed.com The electrophilicity of the Vilsmeier reagent is crucial for the successful formylation of the indole nucleus. nih.gov Catalytic versions of the Vilsmeier-Haack reaction have also been developed, offering milder reaction conditions. orgsyn.org
A study on the formylation of 2,3-diphenyl-5-bromoindole using the Vilsmeier-Haack reagent (DMF/POCl₃) resulted in the formation of 2,3-diphenyl-5-bromo-6-formyl-1H-indole, indicating that the position of formylation can be influenced by existing substituents on the indole ring. rroij.com In another instance, the reaction of 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent produced 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole. researchgate.netresearchgate.net
Recent advancements have explored the use of trimethyl orthoformate as a carbonyl source in the presence of a boron trifluoride diethyl etherate catalyst for the formylation of various indoles, providing a versatile and efficient method. acs.org
Acylation
Friedel-Crafts acylation is a primary method for introducing acyl groups to indoles. ijpcbs.com However, direct acylation of (NH)-indoles can be challenging, often leading to mixtures of N-acylated and 1,3-diacylated products, or even polymerization. mdpi.com To circumvent these issues, N-protection strategies are frequently employed. mdpi.com
An efficient and regioselective method for the 3-acylation of unprotected indoles utilizes yttrium(III) triflate in an ionic liquid under microwave irradiation. mdpi.com This method has been shown to work well with various aliphatic acid anhydrides. For instance, the acylation of indole with propionic anhydride (B1165640) using a metal triflate catalyst yielded the 3-acylated product in good yield. mdpi.com Zirconium tetrachloride (ZrCl₄) has also been identified as an effective catalyst for the regio- and chemoselective Friedel-Crafts acylation of indoles with acyl chlorides, proceeding without the need for NH-protection and yielding 3-acylindoles in good to high yields. nih.gov
For this compound, acylation is expected to occur preferentially at the C3 position. The presence of electron-donating groups, such as the phenyl groups at C2 and C7, can influence the reactivity of the indole ring towards electrophilic acylation. jst.go.jp The steric hindrance from the phenyl group at the 2-position might slightly lower the yield of the 3-acylated product. jst.go.jp
Table 1: Formylation and Acylation Reactions of Indole Derivatives
| Reaction Type | Reagents | Product | Reference |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | This compound-3-carbaldehyde (expected) | bhu.ac.inrroij.com |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | 2,3-Diphenyl-5-bromo-6-formyl-1H-indole | rroij.com |
| Friedel-Crafts Acylation | Propionic anhydride, Y(OTf)₃, [BMI]BF₄ | 3-Propionylindole | mdpi.com |
| Friedel-Crafts Acylation | Acyl chlorides, ZrCl₄ | 3-Acylindoles | nih.gov |
Cross-Coupling Reactions (e.g., Heck Coupling)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Heck reaction is a prominent example. organic-chemistry.orgmisuratau.edu.ly This palladium-catalyzed reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmisuratau.edu.ly In the context of this compound, the Heck reaction can be utilized to introduce further substituents, particularly at positions that have been functionalized with a halide.
The Mori-Ban indole synthesis, an intramolecular Heck reaction of N-allyl-o-haloanilines, highlights the utility of palladium catalysis in indole chemistry. researchgate.net While direct Heck coupling on an unsubstituted this compound is not typical, its halogenated derivatives can serve as excellent substrates. For example, a bromo or iodo-substituted this compound could readily participate in Heck coupling reactions.
The development of highly active palladium catalysts, including those supported on polystyrene resins and palladacycle phosphine (B1218219) mono-ylide complexes, has expanded the scope of the Heck reaction to include a broader range of aryl halides and olefins, often under phosphine-free and aerobic conditions. organic-chemistry.orgresearchgate.net For instance, a palladium complex with a 1-phenyl-1,2-propanedione-2-oxime (B93574) thiosemicarbazone-functionalized polystyrene resin has been shown to be a highly active catalyst for the Heck reaction of aryl halides with methyl acrylate. researchgate.net
A domino Heck reaction and dealkylation sequence has been described for the preparation of 2-substituted indoles, demonstrating the versatility of palladium-catalyzed transformations in indole synthesis. researchgate.net Furthermore, sequential palladium-catalyzed C-N and C-C coupling reactions of o-bromoiodo arenes with amines and carbonyl derivatives provide a route to highly substituted indoles. thieme-connect.com
Table 2: Examples of Heck Coupling Reactions in Indole Synthesis
| Reactants | Catalyst System | Product Type | Reference |
| N-Allyl-o-haloanilines | Palladium catalyst | Indoles (intramolecular Heck) | researchgate.net |
| Aryl halides, Methyl acrylate | Polystyrene-supported Pd(II) complex | Aryl acrylates | researchgate.net |
| o-Bromoiodo arenes, Amines, Carbonyl derivatives | Pd₂(dba)₃, dppf | Highly substituted indoles | thieme-connect.com |
| 3-Iodo-1-methyl-1H-indole, Terminal alkenes | Pd/C-PPh₃ (ultrasound-assisted) | 3-Vinyl indole derivatives | researchgate.net |
Annulation Reactions for Fused Ring Systems
Annulation reactions provide a direct pathway to construct fused ring systems, leading to polycyclic aromatic and heteroaromatic structures with significant potential in materials science and medicinal chemistry. For this compound, annulation reactions can extend the π-conjugated system, leading to novel chromophores and electronically active materials.
Rhodium-catalyzed oxidative annulation has emerged as a powerful strategy. nih.gov For instance, the reaction of 2-phenyl-1H-indoles with alkenes or alkynes, using a rhodium catalyst and molecular oxygen as the oxidant, can lead to the formation of valuable fused systems like 6H-isoindolo[2,1-a]indoles and indolo[2,1-a]isoquinolines. nih.govevitachem.com The presence of a quaternary ammonium (B1175870) salt can facilitate the reaction. nih.gov Specifically, the annulation of 2-phenyl-1H-indole with n-butyl acrylate, catalyzed by [Cp*RhCl₂]₂ in the presence of n-Bu₄NOAc, yields the corresponding 6H-isoindolo[2,1-a]indole. nih.gov
Similarly, rhodium-catalyzed double C-H or C-H/N-H activation reactions have been employed to couple phenyl-substituted indoles with alkynyl triazenes, resulting in the formation of polycyclic heteroaryl triazenes, such as indolo[2,1-a]isoquinolines. researchgate.net
Gold-catalyzed cascade cyclization of diynes offers another atom-economical approach to fused indoles. acs.org This methodology involves an intramolecular cascade of hydroamination followed by cycloisomerization to generate various fused indole derivatives. acs.org
Furthermore, intramolecular Friedel-Crafts reactions can be utilized to achieve annulation. sc.edumasterorganicchemistry.com For example, tethering an allylic alcohol to the indole nitrogen can facilitate an intramolecular electrophilic addition to the C-2 position, leading to the formation of pyrido[1,2-a]indoles. sc.edu
Table 3: Annulation Reactions for the Synthesis of Fused Indole Systems
| Starting Material | Reagent | Catalyst System | Fused Ring System | Reference |
| 2-Phenyl-1H-indole | n-Butyl acrylate | [Cp*RhCl₂]₂, n-Bu₄NOAc | 6H-Isoindolo[2,1-a]indole | nih.gov |
| 2-Phenyl-1H-indole | Alkynyl triazene (B1217601) | Rhodium catalyst | Indolo[2,1-a]isoquinoline | researchgate.net |
| Diynes | - | Gold catalyst | Fused indoles | acs.org |
| Indole-tethered allylic alcohol | - | Diphenyl phosphate | Pyrido[1,2-a]indole | sc.edu |
Dearomatization-Rearomatization Strategies for Novel Indole Derivatives
Dearomatization-rearomatization strategies represent a powerful approach for the functionalization of aromatic compounds, including indoles. nih.govresearchgate.netorganic-chemistry.org This strategy involves a temporary disruption of the aromatic system to enable a chemical transformation that would be difficult to achieve directly on the aromatic core, followed by the restoration of aromaticity.
A notable application of this strategy is the reductive cross-coupling of indoles with ketones in water. nih.govorganic-chemistry.org This reaction addresses the challenge of N-alkylation of indoles with sterically hindered and less electrophilic ketones, which is often hampered by competing C3-alkylation and the poor nucleophilicity of the indole nitrogen. nih.govorganic-chemistry.org The dearomatization-rearomatization sequence facilitates the desired N-alkylation.
Photochemical methods have also been employed to induce dearomatization of indoles. nih.gov Photoredox catalysis can be used for the selective dearomatization of electron-rich indoles. The process can involve the generation of a radical cation from the indole, which then reacts with a nucleophile, breaking the aromaticity. A subsequent rearomatization step can lead to the formation of functionalized indole derivatives. nih.gov
Furthermore, an indole-to-carbazole strategy under metal-free conditions has been developed, which likely proceeds through a dearomatization-rearomatization pathway involving the cyclization of indole derivatives to form the carbazole (B46965) skeleton. acs.org
While specific examples detailing the application of dearomatization-rearomatization strategies exclusively on this compound are not extensively documented in the provided search results, the general principles are applicable. The phenyl substituents at the C2 and C7 positions would likely influence the stability of the dearomatized intermediates and the regioselectivity of the subsequent functionalization and rearomatization steps.
Table 4: Dearomatization-Rearomatization Strategies for Indole Functionalization
| Reaction Type | Reagents | Key Transformation | Reference |
| Reductive Cross-Coupling | Ketones, in water | N-Alkylation of indoles | nih.govorganic-chemistry.org |
| Photoredox Catalysis | Nucleophiles | Functionalization via dearomatized intermediates | nih.gov |
| Indole-to-Carbazole Synthesis | - | Cyclization to form carbazoles | acs.org |
Applications of 2,7 Diphenyl 1h Indole and Its Derivatives in Advanced Materials and Functional Systems
Role in Organic Electronics and Optoelectronic Devices
The intrinsic properties of the indole (B1671886) ring system, such as its planarity and π-excessive nature, make it an excellent building block for materials used in organic electronics. researchgate.netwikipedia.org The strategic placement of phenyl groups at the 2 and 7 positions of the indole core can further enhance these properties, leading to materials with tailored functionalities for optoelectronic applications. evitachem.com
Indole and its derivatives are recognized as a significant class of π-conjugated functional materials. pkusz.edu.cn The core indole structure is a π-excessive aromatic heterocycle, which facilitates charge transport. organic-chemistry.org The introduction of phenyl groups at the 2 and 7 positions extends the π-conjugated system across the molecule. This extended conjugation is crucial for tuning the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The ability to modify these energy levels is fundamental for designing materials with specific light absorption and emission characteristics, making 2,7-diphenyl-1H-indole derivatives suitable for various organic electronic applications. mdpi.com The planarity of the indole core combined with the rotatable phenyl groups can lead to unique solid-state packing and intermolecular interactions, which are critical for device performance. rsc.org
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs). The indole scaffold is a key component in many biologically active molecules and has been explored for its potential in materials science. rsc.orgCurrent time information in Bangalore, IN. While research on this compound itself is emerging, the 2,7-disubstituted substitution pattern on other aromatic cores has been shown to produce highly effective organic semiconductors. For instance, 2,7-diphenyl mdpi.combenzothieno[3,2-b] mdpi.com-benzothiophene demonstrated high charge carrier mobility. This suggests that the 2,7-diphenyl substitution pattern is a promising strategy for designing high-performance p-type or bipolar semiconductor materials. Theoretical studies on other aromatic systems, such as pyrene, also predict that 2,7-diphenyl substitution can lead to high hole mobility. The combination of the electron-rich indole nucleus with the extended π-system of the phenyl rings in this compound provides a molecular framework with the potential for efficient charge transport, a key requirement for semiconductor applications. rsc.org
Solid-state fluorescent materials are essential for applications in lighting and displays. Indole derivatives are known to exhibit strong fluorescence. nih.gov The photophysical properties of these molecules can be significantly influenced by their chemical structure and intermolecular interactions in the solid state. acs.org The non-coplanar or twisted geometry between the phenyl rings and the central indole core in this compound can inhibit strong intermolecular π-π stacking in the solid state. This structural feature is often associated with aggregation-induced emission (AIE), where materials that are weakly emissive in solution become highly luminescent in the aggregated or solid state. This effect is valuable for creating highly efficient solid-state emitters. The design of novel indole derivatives with donor-π-acceptor (D-π-A) architectures has been shown to produce materials with tunable solid-state fluorescence. nih.gov By functionalizing the phenyl rings or the indole nitrogen of the this compound scaffold, it is possible to create a new class of solid-state fluorescent materials with tailored emission colors and quantum yields.
Indole derivatives are versatile materials for organic light-emitting diodes (OLEDs), where they can function as emitters or host materials for phosphorescent dopants. chemimpex.comresearchgate.net The development of bipolar host materials, which can transport both holes and electrons effectively, is crucial for achieving high-efficiency phosphorescent OLEDs (PHOLEDs). The indole scaffold is often used as the hole-transporting part of a bipolar molecule. chemimpex.com
A new bipolar host material, INDY, incorporating an indole-dibenzofuran scaffold and a benzimidazole (B57391) unit, was developed for solution-processed PHOLEDs. chemimpex.com This material demonstrated good thermal stability and led to efficient green and red PHOLEDs. chemimpex.com Another study on diphenyl sulfone derivatives with carbazole (B46965) groups highlighted their potential as thermally activated delayed fluorescence (TADF) emitters for blue OLEDs. rsc.org These examples underscore the potential of indole-based materials in high-performance OLEDs. The this compound framework, with its potential for high triplet energy and balanced charge transport, could be a valuable component for designing new host materials or blue fluorescent emitters for next-generation displays and lighting.
Table 1: Performance of Selected Indole-Based Host Materials in Phosphorescent OLEDs
| Host Material | Dopant (Color) | Max. Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates |
| INDY | Green | 27.33 | 12.26 | - | Not Reported |
| INDY | Red | 17.20 | 9.82 | 12.61 | (0.65, 0.35) |
This table showcases the performance of a bipolar host material (INDY) containing an indole derivative to illustrate the potential of the indole scaffold in OLED applications. Data sourced from chemimpex.com.
Scaffold for Chemosensor Development
The indole nucleus is a valuable scaffold for the design of fluorescent chemosensors due to its inherent photophysical properties. researchgate.netnih.gov These sensors operate by signaling the presence of a specific analyte, such as a metal ion or an anion, through a change in their fluorescence or color. researchgate.net The sensing mechanism often relies on the interaction between the analyte and a receptor unit attached to the fluorescent indole core, which modulates the electronic properties of the fluorophore and thus its emission characteristics.
Indole-based compounds have been successfully developed as chemosensors for various species. nih.gov For example, a simple chemosensor based on a diphenyl imidazole (B134444) scaffold was designed for the detection of 2,4,6-trinitrophenol. sci-hub.se The versatility of the indole structure allows for the introduction of various binding sites, making it possible to tailor the selectivity towards specific targets. The this compound framework, with its modifiable phenyl rings and reactive N-H site, serves as an excellent platform for this purpose. Functional groups capable of binding specific analytes can be introduced onto the phenyl rings, creating a system where the binding event perturbs the π-conjugated system and results in a detectable optical response.
Precursor in the Synthesis of Functional Organic Molecules
The indole ring is a fundamental building block in organic synthesis, serving as a precursor for a vast array of more complex molecules, including natural products, pharmaceuticals, and functional materials. rsc.org Various synthetic methodologies, such as the Fischer, Leimgruber–Batcho, and Larock indole syntheses, provide access to a wide range of substituted indoles. wikipedia.orgrsc.org
Once formed, the this compound molecule can be further elaborated into more complex structures. The reactivity of the indole ring, particularly at the C3 position and the N1 nitrogen, allows for a variety of chemical transformations. wikipedia.org For example, C-H annulation cascades can be employed to build polyaromatic indole scaffolds from free NH indoles. pkusz.edu.cn This approach enables the synthesis of complex, multi-ring systems that are of interest for their unique electronic and photophysical properties. The phenyl groups at the 2 and 7 positions can also be functionalized, providing additional sites for modification and the construction of larger, three-dimensional molecular architectures. Therefore, this compound is not only a functional molecule in its own right but also a key intermediate for the synthesis of next-generation organic materials. Current time information in Bangalore, IN.
Construction of Complex Polyaromatic Systems
The rigid, planar structure of the indole core, combined with the attached phenyl rings, serves as an excellent precursor for the synthesis of larger, complex polyaromatic systems. These extended π-conjugated structures are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
One notable strategy involves the photochemical annulation of 2,3-diphenyl-1H-indoles to form dibenzo[a,c]carbazoles. researchgate.net This reaction proceeds efficiently under UV light irradiation without the need for any oxidants or catalysts, releasing only hydrogen gas as a byproduct. researchgate.net This green chemistry approach provides direct access to complex, nitrogen-containing polycyclic aromatic hydrocarbons. Another powerful method for constructing polyaromatic indole scaffolds is through a double C-H annulation cascade utilizing a triazene (B1217601) as an internally cleavable directing group. pkusz.edu.cn This allows for the synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues, which are found in molecules with diverse functions, including as tubulin-binding drugs. pkusz.edu.cn The this compound core is a suitable substrate for such transformations, where the existing phenyl groups can be further elaborated to build even more complex, fused aromatic networks. These methods highlight the utility of the diphenyl-indole framework in creating structurally precise and functionally sophisticated polyaromatic compounds. pkusz.edu.cnevitachem.com
Synthesis of Indole-Fused Heterocycles
The fusion of additional heterocyclic rings onto the indole scaffold is a powerful strategy for creating novel chemical entities with unique properties. The this compound derivative provides a versatile platform for such constructions, leveraging the reactivity of both the indole core and its phenyl appendages. Indole-fused heterocycles are important in medicinal chemistry and materials science, with applications ranging from pharmaceuticals to fluorescent materials. metu.edu.tracs.org
Modern synthetic methods, particularly those employing transition-metal catalysis, have enabled the efficient synthesis of diverse indole-fused systems. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions are highly effective for creating fused polycycles. acs.org This approach can be used to synthesize indole-fused diazepines and pyrimido[1,6-a]-indolones from appropriately substituted indole precursors. acs.org Another innovative method involves an iron-catalyzed radical C-N coupling, which facilitates the synthesis of indole-fused eight-membered aza-heterocycles. acs.org The presence of the two phenyl groups in this compound can influence the regioselectivity of these cyclization reactions and can be functionalized to tune the properties of the final fused system. The development of these synthetic methodologies continues to expand the library of accessible indole-fused heterocycles, which are crucial for discovering new materials and bioactive compounds. researchgate.net
| Reaction Type | Catalyst/Reagent | Fused System Formed | Significance |
| C-H Annulation | Rh(III) complexes | Indole-fused diazepines, Pyrimido[1,6-a]-indolones | High efficiency and functional group tolerance for complex heterocycles. acs.org |
| Radical C-N Coupling | FeCl3 / DDQ | Indole-fused eight-membered aza-heterocycles | Novel method for constructing larger, strained ring systems. acs.org |
| Photochemical Annulation | UV light (365 nm) | Dibenzo[a,c]carbazoles | Catalyst- and oxidant-free green synthesis of polyaromatics. researchgate.net |
| Domino Annulation | Rh(III) catalyst | Fused pyrimido[1,6-a]-indolone derivatives | Access to diverse polycyclic structures via aza-Michael addition. acs.org |
Formation of Donor-Acceptor (D-A) Type Push-Pull Chromophores
The inherent electron-donating nature of the indole ring makes it an ideal component for creating donor-acceptor (D-A) push-pull chromophores. nih.gov In these systems, the electron-rich indole (donor) is connected via a π-conjugated bridge to an electron-withdrawing group (acceptor). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties such as large Stokes shifts, solvatochromism, and non-linear optical activity. nih.govmdpi.com
The this compound scaffold is exceptionally well-suited for this purpose. The indole core itself acts as the primary donor. The phenyl rings at the C2 and C7 positions can be strategically functionalized with either stronger electron-donating groups to enhance the donor strength or with electron-accepting moieties to complete the D-A structure. For example, a nitro group can be introduced onto one of the phenyl rings to create a simple D-A chromophore like 2-(4-nitrophenyl)-1H-indole. researchgate.net
These D-A molecules are crucial in the development of materials for various applications:
Dye-Sensitized Solar Cells (DSSCs): Organic dyes based on a D-A structure are used to harvest light. The donor part absorbs a photon, and the excited electron is transferred to the acceptor, which is anchored to a semiconductor like TiO2. diva-portal.org
Fluorescent Probes: The sensitivity of the ICT process to the local environment makes these chromophores excellent fluorescent sensors for polarity, viscosity, or the presence of specific ions. mdpi.com
Non-Linear Optics (NLO): The significant change in dipole moment between the ground and excited states in D-A systems gives rise to high NLO coefficients, making them useful for applications in optical communications and data storage.
The ability to tune the donor strength, acceptor strength, and the nature of the π-bridge allows for precise control over the absorption and emission wavelengths, making this compound derivatives highly versatile platforms for designing advanced functional chromophores. nih.gov
Structural Motif in the Design of Biologically Relevant Chemical Probes and Scaffolds for Research
The this compound framework is considered a "privileged scaffold" in medicinal chemistry. nih.govsci-hub.se This term describes a molecular core that is capable of binding to multiple, often unrelated, biological targets by presenting its substituents in a defined three-dimensional space. This versatility makes it an excellent starting point for the development of libraries of compounds for drug discovery and for the design of chemical probes to study biological systems. sci-hub.seijpsr.com
A chemical probe is a small molecule designed to selectively interact with a specific biological target (e.g., a protein) to elucidate its function. nih.govfrontiersin.org The design of such probes often starts with a ligand of interest, such as the this compound scaffold, which is then equipped with a reporter group (e.g., a fluorophore or biotin) and a reactive group for covalent labeling. frontiersin.org The indole skeleton itself can serve as a fluorescent reporter in some cases, and its derivatives have been explored as probes for detecting biologically important species like amyloid-beta oligomers, which are implicated in Alzheimer's disease. researchgate.net
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a lead compound to understand how specific structural features influence its biological activity. The this compound scaffold offers multiple positions for derivatization, making it ideal for comprehensive SAR exploration.
Key positions for modification include:
The Indole Nitrogen (N1): The N-H group can be easily alkylated or acylated to introduce a wide variety of substituents, which can influence solubility, metabolic stability, and hydrogen bonding interactions.
The C3 Position: This position is the most nucleophilic carbon on the indole ring and is highly susceptible to electrophilic substitution, allowing for the introduction of diverse functional groups. nih.gov
The Phenyl Rings (at C2 and C7): These rings can be functionalized using standard aromatic chemistry (e.g., nitration, halogenation, acylation). Halogenated derivatives, such as a bromo-substituted phenyl ring, are particularly valuable as they serve as handles for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of immense structural diversity.
SAR studies on indole derivatives have revealed that the presence and position of substituents are critical for activity. For example, in some series, electron-withdrawing groups on the phenyl rings were found to be favorable for anticonvulsant activity. sci-hub.se By creating a library of this compound derivatives with systematic variations at these key positions, researchers can map the chemical space required for optimal interaction with a biological target, guiding the design of more potent and selective therapeutic agents or research probes.
| Position | Derivatization Strategy | Purpose / Example | Reference |
| N1-H | N-Alkylation, N-Arylation | Modulate lipophilicity and steric bulk; block hydrogen bond donation. | nih.gov |
| C3 | Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) | Introduce aldehydes, amines, or other functional groups for further elaboration. | nih.gov |
| Phenyl Rings | Halogenation (e.g., bromination) | Create a handle for cross-coupling reactions. | |
| Phenyl Rings | Sonogashira Coupling (from bromo-derivative) | Introduce alkyne groups to extend conjugation or as linkers. | |
| Phenyl Rings | Suzuki Coupling (from bromo-derivative) | Form new C-C bonds by introducing new aryl or vinyl groups. | |
| Carboxylic Acid (if present) | Hydrazide Formation | Create key intermediates for synthesizing new heterocyclic systems. |
Q & A
What are the common synthetic routes for 2,7-Diphenyl-1H-indole, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis of this compound typically employs transition-metal-catalyzed cross-coupling or annulation strategies. For example, a [4+1] annulation approach using aminobenzyl phosphonium salts and acrylaldehydes under palladium catalysis achieves moderate yields (~44–62%) . Key reaction parameters include:
- Solvent System: Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst Loading: Pd(OAc)₂ (5 mol%) with ligand systems like PPh₃.
- Chromatography: Purification via silica gel column chromatography with PE:EA (10:1) eluent .
- Temperature: Optimized at 80–100°C to balance reaction rate and side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
